molecular formula C18H12O2 B14313304 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one CAS No. 109034-34-6

1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one

Cat. No.: B14313304
CAS No.: 109034-34-6
M. Wt: 260.3 g/mol
InChI Key: LPXYFXWLHJSSQI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group connected by a penta-1,4-diyn-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into corresponding alkanes or alkenes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or methoxyphenyl rings, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. For example, its interaction with cellular proteins could inhibit or activate specific signaling pathways, resulting in desired biological outcomes .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-phenylethanone: Shares the methoxyphenyl and phenyl groups but has a different backbone.

    1-(4-Methoxyphenyl)-2-phenylpropane-1-one: Similar structure with a propane backbone instead of a penta-diynone.

    1-(4-Methoxyphenyl)-2-phenylbutane-1-one: Another similar compound with a butane backbone.

Uniqueness: 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one is unique due to its penta-1,4-diyn-3-one backbone, which imparts distinct chemical properties and reactivity. This structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

109034-34-6

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-phenylpenta-1,4-diyn-3-one

InChI

InChI=1S/C18H12O2/c1-20-18-13-9-16(10-14-18)8-12-17(19)11-7-15-5-3-2-4-6-15/h2-6,9-10,13-14H,1H3

InChI Key

LPXYFXWLHJSSQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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